Cas no 2228932-01-0 (1-Chloro-4-methyl-3-phenylpentan-2-ol)

1-Chloro-4-methyl-3-phenylpentan-2-ol is a chiral organic compound featuring a chloro-substituted pentanol backbone with methyl and phenyl substituents. Its structural complexity makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals and fine chemicals. The presence of both hydroxyl and chloro functional groups allows for versatile reactivity, enabling further derivatization through nucleophilic substitution or oxidation reactions. The phenyl and methyl groups contribute to steric and electronic effects, influencing selectivity in asymmetric synthesis. This compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving consistent results in downstream applications.
1-Chloro-4-methyl-3-phenylpentan-2-ol structure
2228932-01-0 structure
Product name:1-Chloro-4-methyl-3-phenylpentan-2-ol
CAS No:2228932-01-0
MF:C12H17ClO
MW:212.715782880783
CID:5791497
PubChem ID:165657238

1-Chloro-4-methyl-3-phenylpentan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1876909
    • 2228932-01-0
    • 1-chloro-4-methyl-3-phenylpentan-2-ol
    • 1-Chloro-4-methyl-3-phenylpentan-2-ol
    • Inchi: 1S/C12H17ClO/c1-9(2)12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8H2,1-2H3
    • InChI Key: BSIUYBKWZSSJAA-UHFFFAOYSA-N
    • SMILES: ClCC(C(C1C=CC=CC=1)C(C)C)O

Computed Properties

  • Exact Mass: 212.0967929g/mol
  • Monoisotopic Mass: 212.0967929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.3

1-Chloro-4-methyl-3-phenylpentan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1876909-0.1g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
0.1g
$1144.0 2023-09-18
Enamine
EN300-1876909-5.0g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
5g
$3770.0 2023-06-02
Enamine
EN300-1876909-1g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
1g
$1299.0 2023-09-18
Enamine
EN300-1876909-10.0g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
10g
$5590.0 2023-06-02
Enamine
EN300-1876909-0.25g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
0.25g
$1196.0 2023-09-18
Enamine
EN300-1876909-0.5g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
0.5g
$1247.0 2023-09-18
Enamine
EN300-1876909-1.0g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
1g
$1299.0 2023-06-02
Enamine
EN300-1876909-5g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
5g
$3770.0 2023-09-18
Enamine
EN300-1876909-0.05g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
0.05g
$1091.0 2023-09-18
Enamine
EN300-1876909-2.5g
1-chloro-4-methyl-3-phenylpentan-2-ol
2228932-01-0
2.5g
$2548.0 2023-09-18

Additional information on 1-Chloro-4-methyl-3-phenylpentan-2-ol

Comprehensive Analysis of 1-Chloro-4-methyl-3-phenylpentan-2-ol (CAS No. 2228932-01-0): Properties, Applications, and Industry Trends

The chemical compound 1-Chloro-4-methyl-3-phenylpentan-2-ol (CAS No. 2228932-01-0) has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and specialty chemicals. With the rise of green chemistry and sustainable synthesis, researchers are increasingly exploring its potential as a key intermediate in eco-friendly processes. This article delves into its molecular structure, synthesis pathways, and emerging uses while addressing common queries like "What is the role of 1-Chloro-4-methyl-3-phenylpentan-2-ol in drug development?" and "How does CAS 2228932-01-0 contribute to chiral synthesis?".

Structurally, 1-Chloro-4-methyl-3-phenylpentan-2-ol features a unique combination of a chloro substituent, a phenyl ring, and a hydroxyl group, making it a valuable scaffold for asymmetric catalysis. Its CAS No. 2228932-01-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its importance in high-value chemical manufacturing. Recent studies highlight its utility in constructing sterically hindered alcohols, a class of compounds pivotal in designing next-generation catalysts and biologically active molecules.

In the pharmaceutical sector, 1-Chloro-4-methyl-3-phenylpentan-2-ol serves as a precursor for chiral auxiliaries and API intermediates. Industry trends show growing demand for enantiomerically pure derivatives, driven by stricter regulatory requirements for drug safety. Searches such as "CAS 2228932-01-0 solubility in organic solvents" or "stability of 1-Chloro-4-methyl-3-phenylpentan-2-ol under acidic conditions" indicate strong interest in its physicochemical properties for process optimization.

The compound’s relevance extends to flavor and fragrance industries, where its phenylpentanol backbone contributes to aromatic profiles. With consumers prioritizing natural-identical ingredients, manufacturers are investigating CAS 2228932-01-0 as a building block for sustainable aroma chemicals. This aligns with Google Trends data showing spikes in queries like "bio-based alternatives to traditional fragrance compounds".

From a synthetic perspective, 1-Chloro-4-methyl-3-phenylpentan-2-ol exemplifies advancements in atom-efficient reactions. Recent patents disclose methods to minimize byproducts during its production, addressing environmental concerns tied to halogenated waste. Laboratory FAQs often include "How to purify 1-Chloro-4-methyl-3-phenylpentan-2-ol?" and "NMR spectral data for CAS 2228932-01-0", underscoring the need for reliable characterization protocols.

Looking ahead, the integration of machine learning in chemical synthesis could revolutionize the optimization of 2228932-01-0 production. Predictive algorithms may help identify ideal reaction conditions, reducing energy consumption—a topic trending in ACS and RSC publications. As industries pivot toward circular economy models, the repurposing of byproducts from 1-Chloro-4-methyl-3-phenylpentan-2-ol synthesis will likely gain traction.

In conclusion, 1-Chloro-4-methyl-3-phenylpentan-2-ol (CAS No. 2228932-01-0) stands at the intersection of innovation and practicality. Its multifaceted applications—from enabling stereoselective synthesis to supporting green manufacturing—make it a compound worthy of ongoing research. For professionals seeking deeper insights, resources on its toxicity profile, scalable production, and derivatization techniques are increasingly available through open-access journals and technical databases.

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